molecular formula C21H24Br2ClNO3 B12762346 Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride CAS No. 134871-13-9

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride

Cat. No.: B12762346
CAS No.: 134871-13-9
M. Wt: 533.7 g/mol
InChI Key: KIBIRLVDRBSLRW-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a piperidine ring, and ester functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride typically involves multiple steps, including bromination, esterification, and piperidine substitution. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid derivatives
  • Bromophenyl compounds
  • Piperidine-containing esters

Uniqueness

Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(1-piperidinyl)ethyl ester, hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

134871-13-9

Molecular Formula

C21H24Br2ClNO3

Molecular Weight

533.7 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride

InChI

InChI=1S/C21H23Br2NO3.ClH/c22-18-8-4-16(5-9-18)21(26,17-6-10-19(23)11-7-17)20(25)27-15-14-24-12-2-1-3-13-24;/h4-11,26H,1-3,12-15H2;1H

InChI Key

KIBIRLVDRBSLRW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl

Origin of Product

United States

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